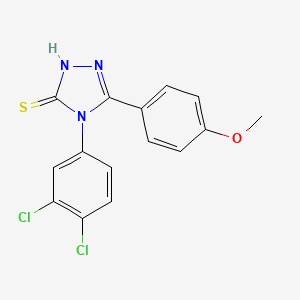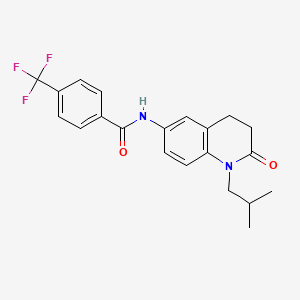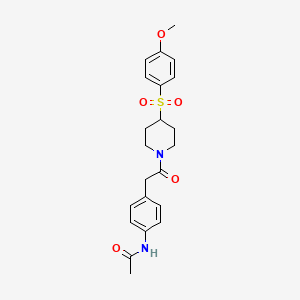
N-(4-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide” is a compound that falls under the category of phenoxy acetamide derivatives . These compounds have been the subject of numerous studies due to their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature . These were then subjected to Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a piperidin-1-ylsulfonyl group attached to a 4-methoxyphenyl group, an acetamide group, and a phenyl group .Applications De Recherche Scientifique
Enzyme Inhibitory Activities
Compounds derived from N-(4-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide have been studied for their enzyme inhibitory activities. For example, certain synthesized analogues exhibited significant inhibition against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings are critical for understanding the compounds' potential therapeutic applications and mechanism of action at the molecular level (Virk et al., 2018).
Synthesis Methods
Research has also focused on the synthesis methods of these compounds, including both conventional and microwave-assisted protocols. These methods aim to optimize reaction conditions to improve yields and reduce reaction time, contributing to the efficient production of these chemicals for further studies (Virk et al., 2018).
Antibacterial Potentials
Some derivatives have been evaluated for their antibacterial potentials against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These studies highlight the compounds' potential as antibacterial agents, offering a basis for developing new treatments against bacterial infections (Iqbal et al., 2017).
Anticancer Effects
Further, some compounds have shown anticancer effects against hepatocellular carcinoma cell lines, HepG2 and Huh7, indicating their potential use in cancer therapy. The research included molecular docking studies to understand how these compounds interact with cancer cell lines, providing insights into their mechanism of action and the basis for further development as anticancer agents (Eldeeb et al., 2022).
Orientations Futures
The future directions for research on this compound could involve further exploration of its biological activities, potential therapeutic applications, and the development of new derivatives . This could provide an opportunity for chemists to design new compounds that are safe and effective in enhancing life quality .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target alpha1-adrenergic receptors .
Mode of Action
Similar compounds have shown affinity for alpha1-adrenergic receptors, suggesting that this compound may interact with these receptors in a similar manner .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are involved in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been subjected to in silico adme calculations, which identified promising lead compounds .
Result of Action
Similar compounds have shown significant activity against certain strains in in vitro antimicrobial activity tests .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines, which are structurally similar to this compound, is considered an important task of modern organic chemistry .
Propriétés
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-16(25)23-18-5-3-17(4-6-18)15-22(26)24-13-11-21(12-14-24)30(27,28)20-9-7-19(29-2)8-10-20/h3-10,21H,11-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUPGIGTOLWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-2-pyrrolidinone](/img/structure/B2718477.png)
![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)


![4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine](/img/structure/B2718483.png)
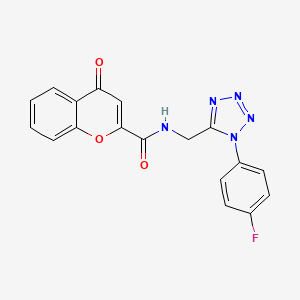
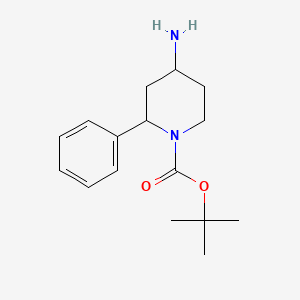
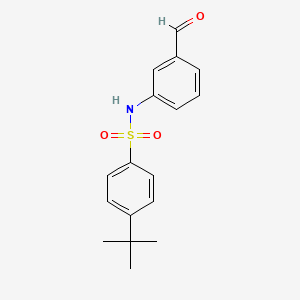

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2718492.png)
![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)
